Propoxyphenyl homohydroxysildenafil
Overview
Description
Propoxyphenyl homohydroxysildenafil (PP-HHS) is a new phosphodiesterase type 5 (PDE-V) inhibitor identified within health supplements, analyzed using high-resolution Orbitrap mass spectrometry. This method proved effective for elucidating unknown substances at low concentrations. PP-HHS, along with propoxyphenyl thiohomohydroxysildenafil (PP-THHS), were analyzed, demonstrating the utility of high-resolution mass spectrometry in determining unknown compounds like PDE-V inhibitor analogues unambiguously. It's crucial to note that PP-HHS is an unapproved drug with no reported pharmacological study, indicating potential risks to consumers due to unknown side effects (Kee, Ge, Low, & Koh, 2013).
Synthesis Analysis
PP-HHS and its analogues have been identified in health supplements, with their structural properties elucidated through techniques such as NMR, high-resolution MS, MS(2), UV, and IR spectroscopy. These substances are similar to sildenafil analogues, with a propoxy group replacing the ethoxy group bonded to the phenyl ring, indicating a novel synthetic pathway for these compounds. This replacement suggests a distinct synthesis approach, emphasizing the modification of known sildenafil structures to create new analogues with potentially similar pharmacological effects (Kee, Ge, Koh, & Low, 2012).
Molecular Structure Analysis
The molecular structure of PP-HHS and related compounds has been extensively analyzed through high-resolution Orbitrap mass spectrometry, showcasing their fragmentation patterns and structural similarities to known compounds. The detailed analysis provides insights into the molecular framework of PP-HHS, highlighting its unique features compared to other PDE-V inhibitors. This level of structural elucidation is critical for understanding the potential interactions and mechanisms of action of PP-HHS within biological systems (Kee et al., 2013).
Chemical Reactions and Properties
Although specific chemical reactions and properties of PP-HHS have not been directly reported, the analysis of sildenafil analogues and their structural modifications provides insights into their chemical behavior. The replacement of functional groups, such as the substitution of a sulfur atom with an oxygen atom in the thiolactam moiety, affects the compound's reactivity and interaction with biological targets. These chemical modifications are essential for the compound's pharmacological properties and its interaction with the PDE-V enzyme (Kee et al., 2013).
Physical and Chemical Properties Analysis
The physical and chemical properties of PP-HHS, including solubility, stability, and reactivity, are inferred through its analysis and comparison with structurally related compounds. High-resolution mass spectrometry provides crucial data on the compound's mass, fragmentation pattern, and potential modifications, which are vital for understanding its behavior in biological systems and its overall stability as a pharmaceutical compound. These analyses are foundational in assessing the compound's suitability for further development and potential therapeutic applications (Kee et al., 2013).
Scientific Research Applications
In Energy Drinks for Sexual Enhancement : A study by Alp, Coşkun, and Göker (2013) discovered Propoxyphenyl sildenafil in an energy drink marketed for sexual enhancement. This compound is a new sildenafil analogue where a propoxy group replaces the 2-ethoxy group (Alp, Coşkun, & Göker, 2013).
Health Supplements : Kee et al. (2012) found that propoxyphenyl-linked sildenafil and thiosildenafil analogues were present in health supplements, potentially for use in treating erectile dysfunction (Kee, Ge, Koh, & Low, 2012).
Herbal Products : Kim et al. (2013) identified a propoxyphenyl-linked thiohomosildenafil analogue in an herbal product. This compound has a structure similar to thiohomosildenafil but with an additional propoxy group attached to the phenyl ring (Kim, Lee, Han, Kim, Cho, Han, & Kim, 2013).
Natural Health Food Products : Han et al. (2014) reported the identification of a novel propoxyphenyl thiosildenafil in a natural health food product, analyzed through NMR analysis (Han, Lee, Park, Hwang, Heo, & Kim, 2014).
Analysis of Herbal Dietary Supplements : Balayssac et al. (2012) studied herbal dietary supplements for sexual performance enhancement and identified propoxyphenyl-thiohydroxyhomosildenafil among other adulterants. This study provides an insight into the complex composition of these supplements (Balayssac, Gilard, Zedde, Martino, & Malet‐Martino, 2012).
Detection in Lifestyle Products : The use of high-performance thin-layer chromatography (HPTLC) has been effective in detecting illegal components in lifestyle products, including the detection of PDE5 inhibitors and their analogs, such as propoxyphenyl homohydroxysildenafil (Do, Theocharis, & Reich, 2015).
Mechanism of Action
Target of Action
Propoxyphenyl Homohydroxysildenafil primarily targets phosphodiesterase type 5 (PDE5) enzymes . PDE5 enzymes play a crucial role in the regulation of cyclic guanosine monophosphate (cGMP), a messenger molecule that influences the dilation and contraction of blood vessels.
Mode of Action
As a derivative closely related to sildenafil, this compound’s molecular architecture allows it to serve as a potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Propoxyphenyl Homohydroxysildenafil interacts with PDE5 enzymes, serving as a potent inhibitor . This interaction leads to an increase in cGMP levels, which plays a crucial role in various biochemical reactions .
Cellular Effects
The primary cellular effect of this compound is the inhibition of PDE5 enzymes, leading to increased levels of cGMP . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PDE5 enzymes and inhibiting their activity . This leads to an increase in cGMP levels, which can cause changes in gene expression .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway through its interaction with PDE5 enzymes
properties
IUPAC Name |
5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVAJSWFPJSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342650 | |
Record name | Propoxyphenyl homohydroxysildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139755-87-6 | |
Record name | Propoxyphenyl homohydroxysildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propoxyphenyl homohydroxysildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPOXYPHENYL HOMOHYDROXYSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques were used to identify and characterize Propoxyphenyl Homohydroxysildenafil?
A1: this compound (PP-HHS) was isolated from a health supplement and its structure was elucidated using high-resolution Orbitrap mass spectrometry (HRMS). [] This technique allowed researchers to analyze the fragmentation pattern of PP-HHS and compare it to a known analogue, Propoxyphenyl Thiohomohydroxysildenafil (PP-THHS). The observed mass differences in the product ions, alongside high mass accuracy measurements, confirmed the replacement of a sulfur atom with an oxygen atom in the thiolactam moiety of PP-HHS. []
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